
3-phenyl-N-(1-phenylethyl)propanamide
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Overview
Description
3-phenyl-N-(1-phenylethyl)propanamide is a synthetic compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide functional group, and another phenyl group attached to the carbon chain. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-phenylethyl)propanamide typically involves the amidation of a suitable precursor. One common method is the reaction of a primary amine with a carboxylic acid derivative, such as an acid chloride or an ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
-
Oxidation : 3-phenyl-N-(1-phenylethyl)propanamide can be oxidized to form derivatives such as sulfoxides or sulfones. This transformation typically involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction : Reduction reactions can convert the amide into corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4
) or sodium borohydride (NaBH4
), which facilitate the conversion of the carbonyl group in the amide to an amine.
Metabolic Pathways
Research indicates that metabolism may involve hydroxylation at various positions on the phenyl rings or along the alkyl chain, leading to bioactive metabolites. These metabolic transformations are primarily facilitated by cytochrome P450 enzymes .
Table 2: Potential Metabolites and Pathways
Metabolite | Formation Pathway | Activity |
---|---|---|
Hydroxylated Metabolites | Hydroxylation by CYP450 enzymes | Potentially bioactive |
N-dealkylated Products | Dealkylation via CYP3A4 | Generally inactive |
This compound is a versatile compound that participates in various chemical reactions including oxidation, reduction, and amidation. Its structural characteristics contribute to its pharmacological relevance, particularly in pain management therapies related to opioid receptor interactions. Further research into its synthetic routes and metabolic pathways could enhance understanding of its potential applications in medicinal chemistry.
Scientific Research Applications
3-phenyl-N-(1-phenylethyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of receptor binding.
Medicine: As a structural analog of fentanyl, it is investigated for its analgesic properties and potential use in pain management.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The binding affinity and efficacy of the compound are influenced by its structural features, such as the presence of phenyl groups and the amide functional group .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
α-methylfentanyl: N-phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-fluoroacrylfentanyl: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
3-phenyl-N-(1-phenylethyl)propanamide is unique due to its specific structural arrangement, which influences its binding affinity and pharmacological properties. Compared to other fentanyl analogs, it may exhibit different potency and efficacy profiles, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Phenyl-N-(1-phenylethyl)propanamide, also known by its CAS number 40478-40-8, is a compound that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds is crucial for advancing research in medicinal chemistry and pharmacology.
The molecular formula of this compound is C17H19NO with a molecular weight of 253.34 g/mol. The compound features an amide functional group, which is significant in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H19NO |
Molecular Weight | 253.34 g/mol |
IUPAC Name | This compound |
CAS Number | 40478-40-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be linked to its structural features.
Biological Activity Studies
Recent research has focused on the biological activities of related compounds, providing insights into the potential effects of this compound.
Antimicrobial Properties
A study highlighted the antimicrobial effects of analogs related to this compound. For instance, similar compounds have shown effectiveness against Gram-negative bacteria by inhibiting quorum sensing (QS), a process that regulates gene expression in response to cell density. This suggests that this compound may also possess similar QS-inhibitory effects .
Anticancer Potential
Research into structurally related compounds has indicated potential anticancer properties. Compounds with similar amide linkages have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored for its anticancer activity .
Case Studies
Several studies have examined the biological activity of compounds with structural similarities to this compound:
- Inhibition of Bioluminescence : A study reported that certain derivatives inhibited bioluminescence in Vibrio harveyi, indicating potential use in managing bacterial infections .
- Cytotoxicity Against Cancer Cells : Research has shown that related compounds exhibit significant cytotoxicity against human tumor cell lines such as HeLa and HCT116. This suggests a possible pathway for further investigation into the anticancer properties of this compound .
Comparative Analysis
To evaluate the uniqueness and potential advantages of this compound, it is essential to compare it with other similar compounds:
Properties
CAS No. |
40478-40-8 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-phenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |
InChI Key |
RCLOJLWVCROWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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